9Z,12Z,15E-octadecatrienoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9Z,12Z,15E-Octadecatrienoic acid, also known as α-linolenic acid, is a polyunsaturated fatty acid with the molecular formula C18H30O2. It is an essential fatty acid, meaning that it cannot be synthesized by the human body and must be obtained through diet. This compound is commonly found in plant oils, such as flaxseed, soybean, and canola oils .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9Z,12Z,15E-octadecatrienoic acid can be achieved through various methods. One common approach involves the regioselective functionalization of linolenic acid using lipoxygenases from soybean or tomato at specific pH conditions . Another method involves the use of tetrahydropyranyloxy derivatives and n-butyllithium under inert atmosphere conditions .
Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from plant oils. The oils are subjected to processes such as cold pressing and solvent extraction to isolate the fatty acid. The extracted oil is then purified through methods like distillation and crystallization to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: 9Z,12Z,15E-Octadecatrienoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products Formed:
Oxidation: Epoxides, hydroperoxides
Reduction: Saturated fatty acids
Substitution: Halogenated fatty acids
Wissenschaftliche Forschungsanwendungen
9Z,12Z,15E-Octadecatrienoic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 9Z,12Z,15E-octadecatrienoic acid involves its incorporation into cell membranes, where it influences membrane fluidity and function. It also serves as a precursor for the synthesis of eicosanoids, which are signaling molecules that play a role in inflammation and immune responses . The compound interacts with various molecular targets, including enzymes involved in fatty acid metabolism and receptors that mediate inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
α-Linolenic acid (9Z,12Z,15Z): Found in many cooking oils.
γ-Linolenic acid (6Z,9Z,12Z): Found in evening primrose oil.
Pinolenic acid (5Z,9Z,12Z): Found in pine seeds.
Uniqueness: 9Z,12Z,15E-Octadecatrienoic acid is unique due to its specific configuration of double bonds, which imparts distinct chemical and biological properties. Its ability to modulate inflammatory responses and its role as a precursor for bioactive compounds make it particularly valuable in medical and industrial applications .
Eigenschaften
CAS-Nummer |
21661-08-5 |
---|---|
Molekularformel |
C18H30O2 |
Molekulargewicht |
278.4 g/mol |
IUPAC-Name |
(9Z,12Z,15E)-octadeca-9,12,15-trienoic acid |
InChI |
InChI=1S/C18H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h3-4,6-7,9-10H,2,5,8,11-17H2,1H3,(H,19,20)/b4-3+,7-6-,10-9- |
InChI-Schlüssel |
DTOSIQBPPRVQHS-NSAMXNATSA-N |
Isomerische SMILES |
CC/C=C/C/C=C\C/C=C\CCCCCCCC(=O)O |
Kanonische SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.